Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate
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Overview
Description
Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate is an organic compound that features a furan ring substituted with a hydrazinylidenemethyl group and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing furans is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . The hydrazinylidenemethyl group can be introduced through a condensation reaction with hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The hydrazinylidenemethyl group can be reduced to form hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoates.
Scientific Research Applications
Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity . The furan ring may also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[5-(hydrazinylidenemethyl)thiophene-2-yl]benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Ethyl 4-[5-(hydrazinylidenemethyl)pyrrole-2-yl]benzoate: Contains a pyrrole ring instead of a furan ring.
Uniqueness
Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene and pyrrole analogs. This uniqueness can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
88649-49-4 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 4-(5-methanehydrazonoylfuran-2-yl)benzoate |
InChI |
InChI=1S/C14H14N2O3/c1-2-18-14(17)11-5-3-10(4-6-11)13-8-7-12(19-13)9-16-15/h3-9H,2,15H2,1H3 |
InChI Key |
NTSLRXKSAXDPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NN |
Origin of Product |
United States |
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